

4-Hydrazinylbenzenesulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Hydrazinylbenzenesulfonamide**

Cat. No.: **B1582950**

[Get Quote](#)

An In-depth Technical Guide to **4-Hydrazinylbenzenesulfonamide**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist Introduction

4-Hydrazinylbenzenesulfonamide, particularly in its more stable hydrochloride salt form, is a pivotal chemical intermediate in modern medicinal chemistry.^{[1][2]} Its molecular architecture, featuring a reactive hydrazine moiety and a biologically significant sulfonamide group, renders it a versatile precursor for synthesizing a range of heterocyclic compounds.^{[1][2]} This guide provides an in-depth exploration of its chemical properties, established synthetic routes, and critical applications, with a focus on its role in the development of targeted therapeutics. For researchers and drug development professionals, a thorough understanding of this compound is essential for leveraging its synthetic potential. The hydrochloride salt is often preferred in synthesis due to its enhanced stability and solubility in aqueous media.^{[1][2]}

Physicochemical and Structural Characteristics

A compound's utility in synthesis is fundamentally dictated by its physical and chemical properties. **4-Hydrazinylbenzenesulfonamide** hydrochloride presents as a white to light yellow crystalline powder, a physical characteristic that is indicative of its purity.^{[1][3][4]} Its solubility in water is a key advantage in various reaction setups.^{[1][2]}

Core Physicochemical Data

The essential physicochemical properties of **4-Hydrazinylbenzenesulfonamide** hydrochloride (CAS No: 17852-52-7) are summarized below.[\[1\]](#)[\[5\]](#) These parameters are critical for reaction design, purification, and analytical characterization.

Property	Value	Reference(s)
CAS Number	17852-52-7	[1] [5] [6]
Molecular Formula	C ₆ H ₁₀ ClN ₃ O ₂ S	[1] [5] [6]
Molecular Weight	223.68 g/mol	[1] [5] [6]
Appearance	White to light yellow crystalline powder	[1] [3]
Melting Point	217-219 °C	[1]
Solubility	Soluble in water	[1] [2] [3]
SMILES	C1=CC(=CC=C1NN)S(=O)(=O)N.Cl	[5] [6]
InChIKey	IKEURONJLPUALY-UHFFFAOYSA-N	[2] [5] [7]

Molecular Structure

The structure of **4-Hydrazinylbenzenesulfonamide** features a benzene ring substituted with a hydrazinyl group (-NHNH₂) at position 4 and a sulfonamide group (-SO₂NH₂) at position 1. This strategic arrangement of functional groups is the basis for its utility in forming pyrazole rings, a common scaffold in many pharmaceutical agents.

Caption: 2D structure of **4-Hydrazinylbenzenesulfonamide** Hydrochloride.

Synthesis of **4-Hydrazinylbenzenesulfonamide** Hydrochloride

Two primary, well-established synthetic routes are commonly employed for the preparation of this key intermediate. The choice between them often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Diazotization and Reduction of Sulfanilamide

This is a classic and widely utilized two-step approach starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide).^[1] The process hinges on the conversion of a stable primary amine to a reactive diazonium salt, which is then reduced to the target hydrazine.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow via diazotization of sulfanilamide.

Expertise & Causality: This protocol is designed for high fidelity and safety. Each step's parameters are critical for the outcome.

- **Diazotization:**
 - In a reaction vessel, dissolve 4-aminobenzenesulfonamide (1 equivalent) in concentrated hydrochloric acid diluted with water.
 - Cool the mixture to 0-5°C using an ice-salt bath. Causality: Maintaining this low temperature is paramount as diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side products and reduced yield.^[1]
 - Slowly add a pre-chilled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature does not exceed 5°C. Vigorous stirring is essential to ensure homogenous reaction and heat dissipation.

- The reaction is complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).
- Reduction:
 - In a separate flask, prepare a solution of stannous chloride (SnCl_2) (2-3 equivalents) in concentrated hydrochloric acid, and cool it in an ice bath.
 - Carefully and slowly add the freshly prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring.
 - Continue stirring the mixture in the ice bath. The product, **4-hydrazinylbenzenesulfonamide** hydrochloride, will precipitate as a solid.
 - Allow the mixture to stand, preferably overnight in a cold environment, to ensure complete precipitation.^[1]
- Isolation and Purification:
 - Collect the precipitated solid by vacuum filtration.
 - Wash the filter cake with a small amount of cold water to remove residual acids and salts.
 - Dry the product under vacuum to obtain the crude hydrochloride salt.
 - Self-Validation: For applications requiring high purity, recrystallization from a suitable solvent system, such as a methanol/water mixture, is recommended.^[1] The purity can be confirmed by melting point analysis and HPLC.

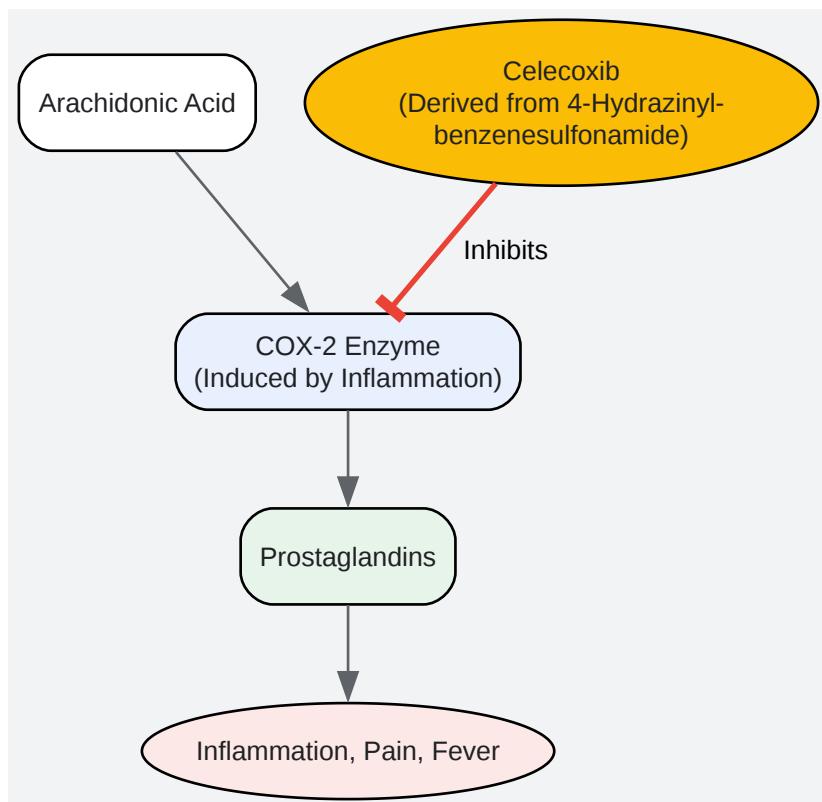
Method 2: Nucleophilic Substitution of 4-Chlorobenzenesulfonamide

This alternative route is often favored for industrial-scale production due to its high potential yield and the use of different starting materials.^[1] It involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate.

- Reaction Setup:

- Charge a high-pressure autoclave with 4-chlorobenzenesulfonamide and an excess of hydrazine hydrate (a molar ratio of approximately 1:10 is recommended).[\[1\]](#)[\[8\]](#) Causality: The large excess of hydrazine hydrate acts as both a nucleophile and a solvent, driving the reaction to completion.
- Purge the reactor with an inert gas, such as nitrogen, to remove oxygen.

- Reaction Conditions:
 - Heat the sealed mixture to 120-125°C under a pressure of 0.8-1.2 MPa.[\[1\]](#)[\[8\]](#) Causality: The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution, making the reaction feasible and efficient.[\[1\]](#)
 - Maintain these conditions with constant stirring until reaction completion, which should be monitored by a suitable analytical technique like HPLC.
- Isolation and Purification:
 - After the reaction is complete, cool the mixture to induce crystallization of the product.
 - Filter the crude product and wash it.
 - Acidify the product with hydrochloric acid to form the stable **4-hydrazinylbenzenesulfonamide** hydrochloride salt.
 - Further purification can be achieved by recrystallization.[\[1\]](#)


Applications in Drug Development

The unique bifunctional nature of **4-hydrazinylbenzenesulfonamide** makes it a valuable scaffold in medicinal chemistry.

Synthesis of Celecoxib (A COX-2 Inhibitor)

The most prominent application of **4-hydrazinylbenzenesulfonamide** hydrochloride is as a key starting material in the industrial synthesis of Celecoxib.[\[1\]](#)[\[3\]](#) Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. [\[1\]](#) This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-

selective NSAIDs that also inhibit the COX-1 enzyme. The synthesis involves a condensation reaction between **4-hydrazinylbenzenesulfonamide** and a suitable 1,3-dicarbonyl compound to form the core pyrazole ring of Celecoxib.[9]

[Click to download full resolution via product page](#)

Caption: Simplified pathway of COX-2 inhibition by Celecoxib.[6]

Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[10] Derivatives of **4-hydrazinylbenzenesulfonamide** have been synthesized and investigated as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[10] These studies highlight the potential for developing novel therapeutics targeting CAs for conditions like glaucoma, edema, and certain cancers.[10]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **4-hydrazinylbenzenesulfonamide** hydrochloride.

- GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4), may cause an allergic skin reaction (Skin sensitization, Category 1), and causes serious eye irritation (Eye irritation, Category 2).[11]
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
 - Handle in a well-ventilated area or a fume hood to avoid breathing dust.[11][12]
 - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]
 - Do not eat, drink, or smoke when using this product.[11]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
- Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects. [11] Avoid release into the environment and dispose of contents/container in accordance with local regulations.[11]

Conclusion

4-Hydrazinylbenzenesulfonamide is more than just a chemical intermediate; it is a foundational building block in the synthesis of targeted therapeutics. Its well-defined physicochemical properties and versatile reactivity, particularly in the formation of heterocyclic systems, have cemented its importance in the pharmaceutical industry. The synthetic protocols detailed herein, grounded in an understanding of reaction mechanisms and safety, provide a reliable framework for researchers. As drug discovery continues to evolve, the strategic application of such key intermediates will remain critical to the development of novel and effective medicines.

References

- **4-Hydrazinylbenzenesulfonamide** hydrochloride | C6H10CIN3O2S | CID 2794567. PubChem. [\[Link\]](#)
- **4-Hydrazinylbenzenesulfonamide** hydrochloride SDS, 17852-52-7 Safety D
- Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. [\[Link\]](#)
- **4-Hydrazinylbenzenesulfonamide** hydrochloride. CAS Common Chemistry. [\[Link\]](#)
- Process for 4-sulfonamidophenyl hydrazines.
- The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
- SAFETY DATA SHEET - 4-Hydrazinobenzene-1-sulfonamide hydrochloride. Fisher Scientific. [\[Link\]](#)
- 4-Hydrazine Benzene Sulphonamide Hcl | Drug Information, Uses, Side Effects, Pharma intermedi
- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC - NIH. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 4-Hydrazinylbenzenesulfonamide hydrochloride | C6H10CIN3O2S | CID 2794567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]

- 11. echemi.com [echemi.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [4-Hydrazinylbenzenesulfonamide chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582950#4-hydrazinylbenzenesulfonamide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com